kavain
Overview
Description
D,L Kavain is a kavalactone, a class of lactone compounds found predominantly in the roots of the kava plant (Piper methysticum). It is known for its psychoactive properties, particularly its anxiolytic (anxiety-reducing) and sedative effects. The compound has been studied for its potential therapeutic applications, especially in the treatment of anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L Kavain typically involves the condensation of 4-methoxy-2-butanone with benzaldehyde in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of D,L this compound involves the extraction of kava roots, followed by purification processes to isolate the kavalactones. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain high-purity D,L this compound .
Chemical Reactions Analysis
Types of Reactions
D,L Kavain undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxythis compound derivatives.
Reduction: Reduction reactions can convert D,L this compound to dihydrothis compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
Oxidation: Hydroxythis compound derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying lactone chemistry and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and ion channels.
Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties. .
Industry: Utilized in the formulation of dietary supplements and herbal remedies.
Mechanism of Action
D,L Kavain exerts its effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the binding of GABA to its receptors, leading to increased inhibitory neurotransmission and a calming effect on the central nervous system. Additionally, D,L this compound has been shown to inhibit voltage-gated sodium and calcium channels, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Dihydrokavain: A reduced form of this compound with similar anxiolytic properties.
Methysticin: Another kavalactone with sedative and anxiolytic effects.
Yangonin: A kavalactone known for its psychoactive properties.
Uniqueness
D,L this compound is unique in its ability to modulate multiple neurotransmitter systems, including GABA, serotonin, and dopamine pathways. This multi-target mechanism contributes to its broad spectrum of pharmacological effects, distinguishing it from other kavalactones .
Properties
IUPAC Name |
4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQIWGXBXCYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859419 | |
Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1635-33-2 | |
Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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